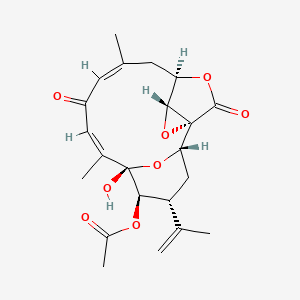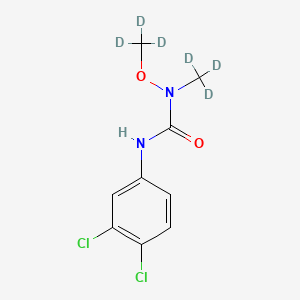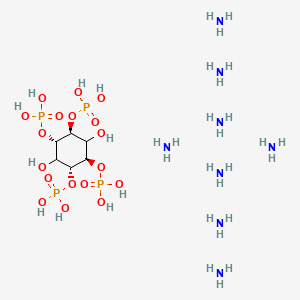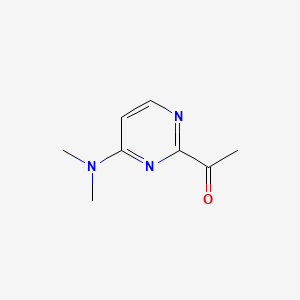
1-(2-Cyclopropylethyl)-6-fluoro-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxylic Acid Ethyl Ester
Übersicht
Beschreibung
The compound is a quinoline derivative, which is a class of compounds containing a benzene ring fused to a pyridine ring. Quinolines have a wide range of applications in medicinal chemistry due to their bioactive properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, with various substituents attached. These could include a cyclopropyl group, a fluoro group, and an ethyl ester group .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The exact reactions this compound could undergo would depend on the specific substituents present.Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- A study by Jung, Baek, and Park (2001) synthesized derivatives of 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, showing potent antibacterial activity against gram-positive bacteria. This includes compounds structurally similar to the one (Jung, Baek, & Park, 2001).
- Al‐Qawasmeh, Zahra, et al. (2009) reported on the synthesis and antibacterial properties of a related compound, which belongs to a new class of antibacterial agents structurally related to fluoroquinolones (Al‐Qawasmeh et al., 2009).
HIV-1 Integrase Inhibition
- Vandurm, Cauvin, et al. (2009) synthesized derivatives of the compound as potential HIV-1 integrase inhibitors. Their research showed significant enzymatic and antiviral activity (Vandurm et al., 2009).
Synthesis Methods
- Studies have detailed the synthesis methods for such compounds, offering insights into their potential applications in drug development. For example, the work by Bunce, Lee, and Grant (2011) provided a method for preparing the ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate ring structure, which is important in several drug compounds (Bunce, Lee, & Grant, 2011).
Inhibiting Corrosion
- Pang, Guo, et al. (2008) studied the inhibiting effect of a similar compound on the corrosion of mild steel in hydrochloric acid, indicating potential industrial applications (Pang, Guo, et al., 2008).
Fluorescent Dyes
- Bojinov and Grabchev (2003) synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates using a similar compound. These dyes show potential for application in liquid crystal displays (Bojinov & Grabchev, 2003).
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
Based on its structural similarity to other quinoline derivatives, it may interact with its targets through a variety of mechanisms, including binding to enzymes or receptors, disrupting cell membrane integrity, or interfering with dna synthesis .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s challenging to summarize the affected biochemical pathways. Quinoline derivatives are known to affect a variety of biochemical pathways, including those involved in cell growth, apoptosis, inflammation, and immune response .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile are currently unknown .
Eigenschaften
IUPAC Name |
ethyl 1-(2-cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4/c1-2-23-17(22)14-15(20)12-9-11(18)5-6-13(12)19(16(14)21)8-7-10-3-4-10/h5-6,9-10,20H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONQNYSCVSETRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)F)N(C1=O)CCC3CC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00740459 | |
| Record name | Ethyl 1-(2-cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00740459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931399-20-1 | |
| Record name | Ethyl 1-(2-cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00740459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












